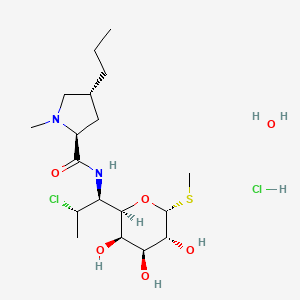

Clindamycin hydrochloride monohydrate

Übersicht

Beschreibung

Clindamycin-Alkoholat ist ein Derivat von Clindamycin, einem Lincosamid-Antibiotikum, das von Lincomycin abgeleitet ist. Clindamycin wird häufig zur Behandlung verschiedener bakterieller Infektionen eingesetzt, einschließlich Infektionen, die durch anaerobe Bakterien, Streptokokken, Staphylokokken und Pneumokokken verursacht werden . Clindamycin-Alkoholat wird häufig als Zwischenprodukt bei der Synthese anderer Clindamycin-Derivate verwendet.

Wirkmechanismus

Target of Action

Clindamycin primarily targets the 50S ribosomal subunit of bacteria . This subunit plays a crucial role in protein synthesis, a process vital for bacterial growth and survival .

Mode of Action

Clindamycin interacts with its target by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . This binding disrupts protein synthesis, interfering with the transpeptidation reaction, which thereby inhibits early chain elongation . The disruption of protein synthesis leads to changes in the bacterial cell wall surface, decreasing the adherence of bacteria to host cells and increasing intracellular killing of organisms .

Biochemical Pathways

The primary biochemical pathway affected by clindamycin is the protein synthesis pathway in bacteria . By inhibiting this pathway, clindamycin prevents the bacteria from producing essential proteins, leading to a halt in bacterial growth and multiplication .

Pharmacokinetics

Clindamycin exhibits rapid and extensive absorption from the gastrointestinal (GI) tract, with a bioavailability of approximately 87% . It is metabolized in the liver by the cytochrome P450 (CYP)3A4/5 enzymes to bioactive N-demethyl and sulfoxide metabolites . The elimination half-life of clindamycin is about 2-3 hours .

Result of Action

The result of clindamycin’s action is the effective treatment of a variety of serious infections caused by susceptible anaerobic bacteria, streptococci, staphylococci, and pneumococci . It is also used topically for acne vulgaris . Its action against these bacteria leads to a decrease in infection symptoms and an improvement in the patient’s condition .

Action Environment

The action of clindamycin can be influenced by various environmental factors. For instance, the pH level can affect the stability of clindamycin, with maximum stability observed at pH 3-5 . Additionally, the presence of other drugs metabolized by the CYP3A4 enzyme can potentially lead to drug-drug interactions, affecting the efficacy and safety of clindamycin .

Biochemische Analyse

Biochemical Properties

Clindamycin Hydrochloride Monohydrate has a relatively narrow spectrum of activity that includes anaerobic bacteria as well as gram-positive cocci and bacilli and gram-negative bacilli . It interacts with the 50S ribosomal subunit in bacteria, inhibiting protein synthesis .

Cellular Effects

This compound has been shown to decrease the production of certain toxins in bacteria, such as Panton-Valentine leucocidin (PVL), toxic-shock-staphylococcal toxin (TSST-1), or alpha-haemolysin (Hla) . This can influence cell function and impact cellular metabolism.

Molecular Mechanism

The mechanism of action of this compound involves binding to the 50S ribosomal subunit in bacteria, which inhibits protein synthesis . This prevents the bacteria from growing and reproducing.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, resistance to this compound can develop through enzymatic methylation of the antibiotic binding site in the 50S ribosomal subunit .

Metabolic Pathways

This compound is involved in the protein synthesis pathway in bacteria, where it inhibits the process by binding to the 50S ribosomal subunit .

Subcellular Localization

The subcellular localization of this compound is at the ribosomes in bacteria, where it binds to the 50S subunit .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Herstellung von Clindamycin-Alkoholat umfasst mehrere Schritte:

Chlorierungsreaktion: Clindamycinhydrochlorid wird einer Chlorierungsreaktion mit einem Vilsmeier-Reagenz unterzogen, um ein Reaktionsgemisch zu bilden, das Clindamycinhydrochlorid-Rohprodukt enthält.

Hydrolyse und Extraktion: Das Reaktionsgemisch wird einer Hydrolyse, Extraktion und Konzentration unterzogen, um Clindamycin-Freies Alkali zu erhalten.

Entalkoholisierung: Schließlich wird das Clindamycinhydrochlorid-Alkoholat entalkoholisiert, um Clindamycinhydrochlorid zu erhalten.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für Clindamycin-Alkoholat beinhalten die Verwendung von Dual-Trichlormethylcarbonat oder Trichlormethylmethylchlorformiat und Amid zur Herstellung des Zwischenprodukts Chlorphthalat-Agens . Dieses Verfahren bietet im Vergleich zu herkömmlichen Methoden eine hohe Produktreinheit, hohe Ausbeute und eine einfachere Nachbearbeitung .

Analyse Chemischer Reaktionen

Reaktionstypen

Clindamycin-Alkoholat unterliegt verschiedenen chemischen Reaktionen, darunter:

Ketalreaktion: Wird zur Herstellung von 3.4-Clindamycin-Kondensationsverbindungen durch selektiven Hydroxyschutz verwendet.

Phosphatidreaktion: Beinhaltet die Verwendung von Phosphorylchlorid als Phosphatidierungsmittel und wasserfreiem Kaliumcarbonat als Säurebinder, um Clindamycinphosphat zu bilden.

Häufige Reagenzien und Bedingungen

Ketalreaktion: Benötigt selektive Hydroxyschutzreagenzien.

Phosphatidreaktion: Verwendet Phosphorylchlorid, wasserfreies Kaliumcarbonat, Dimethylaminopyridin und Benzyltriäthylammoniumchlorid.

Hauptprodukte

Clindamycinphosphat: Wird durch die Phosphatidreaktion gebildet.

Wissenschaftliche Forschungsanwendungen

Clindamycin-Alkoholat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Zwischenprodukt bei der Synthese anderer Clindamycin-Derivate verwendet.

Medizin: Wird bei der Entwicklung von Antibiotika zur Behandlung schwerer bakterieller Infektionen eingesetzt.

Industrie: Wird in der großtechnischen Produktion von Clindamycin-Derivaten eingesetzt.

Wirkmechanismus

Clindamycin-Alkoholat übt seine Wirkung aus, indem es die bakterielle Proteinsynthese hemmt. Es bindet an die 50S-ribosomale Untereinheit von Bakterien und stört die Transpeptidierungsreaktion und hemmt die frühe Kettenverlängerung . Dieser Mechanismus ähnelt dem von Makroliden .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Lincomycin: Die Stammverbindung, von der Clindamycin abgeleitet ist.

Amoxicillin: Ein Penicillin-Antibiotikum, das zur Behandlung bakterieller Infektionen eingesetzt wird.

Doxycyclin: Ein Tetracyclin-Antibiotikum, das für eine Vielzahl von Infektionen eingesetzt wird.

Einzigartigkeit

Clindamycin-Alkoholat ist einzigartig aufgrund seiner hohen Wirksamkeit gegen anaerobe Bakterien und seiner Verwendbarkeit bei Patienten, die allergisch auf Penicillin reagieren . Es hat auch ein relativ enges Wirkungsspektrum, was es für gezielte Behandlungen geeignet macht .

Eigenschaften

IUPAC Name |

(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33ClN2O5S.ClH.H2O/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4;;/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25);1H;1H2/t9-,10+,11-,12+,13-,14+,15+,16+,18+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWMXKEGEOADCEQ-WNNJHRBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36Cl2N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58207-19-5 | |

| Record name | Clindamycin hydrochloride monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058207195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CLINDAMYCIN HYDROCHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZNC153389R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.